alpha-Methyl-4-phenylpiperidine-4-methanol
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Overview
Description
Alpha-Methyl-4-phenylpiperidine-4-methanol is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
The synthesis of alpha-Methyl-4-phenylpiperidine-4-methanol involves several steps, including cyclization and reduction reactions. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of various piperidine derivatives.
Chemical Reactions Analysis
Alpha-Methyl-4-phenylpiperidine-4-methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Alpha-Methyl-4-phenylpiperidine-4-methanol has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex piperidine derivatives.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-Methyl-4-phenylpiperidine-4-methanol involves its interaction with molecular targets and pathways. The compound can undergo hydroxyl oxidation, amination, and imine reduction via a metal catalyst. These reactions are crucial for its biological activity and pharmacological applications .
Comparison with Similar Compounds
Alpha-Methyl-4-phenylpiperidine-4-methanol can be compared with other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits antiproliferative and antimetastatic effects on various cancer types.
Matrine: Known for its anticancer and antimicrobial activities.
The uniqueness of this compound lies in its specific chemical structure and the range of reactions it can undergo, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
34361-19-8 |
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Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-(4-phenylpiperidin-4-yl)ethanol |
InChI |
InChI=1S/C13H19NO/c1-11(15)13(7-9-14-10-8-13)12-5-3-2-4-6-12/h2-6,11,14-15H,7-10H2,1H3 |
InChI Key |
KZCXJZTWPDOBTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CCNCC1)C2=CC=CC=C2)O |
Origin of Product |
United States |
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